molecular formula C21H21NO4S B2514006 2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid CAS No. 1521047-51-7

2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid

Cat. No.: B2514006
CAS No.: 1521047-51-7
M. Wt: 383.46
InChI Key: QLSIZZDXLAUPQN-UHFFFAOYSA-N
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Description

2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid is a complex organic compound with the molecular formula C21H21NO4S and a molecular weight of 383.46 g/mol . This compound is notable for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a thiomorpholine ring, and an acetic acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid typically involves multiple steps, starting with the preparation of the thiomorpholine ring and the introduction of the Fmoc group. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can facilitate binding to these targets, while the thiomorpholine ring and acetic acid moiety contribute to the overall stability and reactivity of the compound. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the Fmoc group with the thiomorpholine ring, which imparts distinct chemical properties and reactivity.

Biological Activity

2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid is a complex organic compound featuring a thiomorpholine ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The following sections will explore its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C21H21N2O6SC_{21}H_{21}N_{2}O_{6}S, with a molecular weight of approximately 415.47 g/mol. The compound is characterized by the following structural features:

PropertyValue
IUPAC Name2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetic acid
CAS Number2349610-01-9
Purity≥95%
AppearanceWhite to off-white powder

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group provides stability and protection during chemical reactions, while the thiomorpholine moiety may interact through various non-covalent forces, including hydrogen bonding and hydrophobic interactions.

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thiomorpholine can inhibit bacterial growth, potentially making them suitable candidates for developing new antibiotics.
  • Enzyme Inhibition : Some studies have shown that thiomorpholine-containing compounds can act as inhibitors of specific enzymes involved in metabolic pathways, which may be relevant for treating diseases associated with enzyme dysregulation.
  • Anti-inflammatory Effects : Compounds featuring the thiomorpholine structure have been observed to reduce inflammation in cellular models, indicating potential therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of thiomorpholine derivatives, it was found that compounds similar to the target molecule exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, suggesting potent antimicrobial activity.

Case Study 2: Enzyme Inhibition

Research conducted by Pendergrass et al. (2024) demonstrated that a related compound inhibited the secretion of virulence factors in pathogenic bacteria at concentrations as low as 50 µM. This inhibition was linked to downregulation of key regulatory proteins involved in bacterial pathogenicity.

Research Findings

Recent investigations into the biological activity of compounds related to this compound have yielded promising results:

StudyFindings
Pendergrass et al. Demonstrated enzyme inhibition at low concentrations with potential therapeutic applications.
American Elements Reported on the synthesis and characterization of related thiomorpholine compounds with antimicrobial properties.

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)thiomorpholin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c23-20(24)11-14-13-27-10-9-22(14)21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSIZZDXLAUPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521047-51-7
Record name 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}thiomorpholin-3-yl)acetic acid
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